![molecular formula C21H18F3N3O2S B2565780 2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide CAS No. 896054-22-1](/img/structure/B2565780.png)
2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide
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Description
2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C21H18F3N3O2S and its molecular weight is 433.45. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antitumor Activities
Research has explored the synthesis and biological evaluation of pyridazine and thiadiazole derivatives, indicating their potential in developing new therapeutic agents. For instance, novel thieno[2,3-c]pyridazines have been synthesized with demonstrated antibacterial activities, highlighting their potential as antimicrobial agents (Al-Kamali et al., 2014). Similarly, compounds incorporating a thiadiazole moiety have been assessed for insecticidal properties against agricultural pests, further demonstrating the versatility of pyridazine derivatives in various applications (Fadda et al., 2017).
Herbicidal and Agricultural Chemical Development
Pyridazine derivatives have been identified for their herbicidal activities. For example, novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives have been synthesized and evaluated for their effectiveness in inhibiting plant growth, which could lead to the development of new herbicides (Xu et al., 2008).
Antisecretory and Gastroprotective Effects
The modification of the pyridazine ring has been explored for the development of compounds with potent antisecretory activity, potentially useful in treating ulcers and related gastrointestinal disorders. Research has demonstrated that certain pyridazine derivatives exhibit long-lasting and potent antisecretory effects, suggesting their application in developing new antiulcer medications (Yamada et al., 1981).
Coordination Chemistry and Antioxidant Activity
Coordination complexes constructed from pyrazole-acetamide derivatives have been studied, illustrating the role of hydrogen bonding in the self-assembly process. These complexes have shown significant antioxidant activities, highlighting their potential in medicinal chemistry and materials science applications (Chkirate et al., 2019).
Synthesis of Heterocycles for Potential Antiasthma Agents
The synthesis of triazolo[1,5-c]pyrimidines, acting as mediator release inhibitors, showcases the application of pyridazine derivatives in developing potential antiasthma medications. These compounds have been prepared through a series of reactions, underscoring the synthetic versatility of pyridazine-based heterocycles (Medwid et al., 1990).
properties
IUPAC Name |
2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3O2S/c1-2-29-17-9-3-14(4-10-17)18-11-12-20(27-26-18)30-13-19(28)25-16-7-5-15(6-8-16)21(22,23)24/h3-12H,2,13H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNSGCAVVYMXNBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.